molecular formula C23H21NO2 B5246161 N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE

N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE

Cat. No.: B5246161
M. Wt: 343.4 g/mol
InChI Key: VFPSYDSGTZBDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE is a complex organic compound that features a unique structure combining a furan ring with an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with an anthracene derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives and furan-based compounds, which can be further utilized in different chemical applications.

Scientific Research Applications

N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE: shares similarities with other furan and anthracene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-23(22(25)24-14-15-7-6-12-26-15)13-20-16-8-2-4-10-18(16)21(23)19-11-5-3-9-17(19)20/h2-12,20-21H,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSYDSGTZBDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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